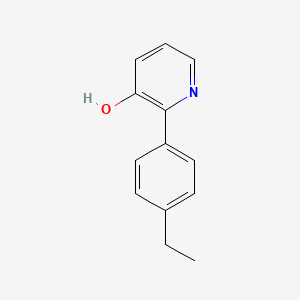
2-(4-Ethylphenyl)-3-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylphenyl)-3-hydroxypyridine, 95% (abbreviated as 2-EHP-3-HOP-95%) is a chemical compound that is widely used in scientific research. It is a white crystalline solid that is soluble in water and has a molecular weight of 212.27 g/mol. 2-EHP-3-HOP-95% has a variety of applications in scientific research, from organic synthesis to biochemical and physiological research.
作用機序
2-EHP-3-HOP-95% is believed to act as an allosteric modulator of acetylcholinesterase, which is an enzyme involved in the regulation of neurotransmitter acetylcholine. Acetylcholine is a neurotransmitter that is involved in a variety of physiological processes, including muscle contraction, learning and memory, and the regulation of the cardiovascular system. By modulating acetylcholinesterase, 2-EHP-3-HOP-95% can affect the levels of acetylcholine in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
2-EHP-3-HOP-95% has been shown to have a variety of biochemical and physiological effects. In biochemical studies, it has been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the body. This can lead to increased muscle contraction, improved learning and memory, and improved cardiovascular function. In physiological studies, 2-EHP-3-HOP-95% has been shown to reduce blood pressure, reduce heart rate, and improve cardiovascular function.
実験室実験の利点と制限
One of the advantages of using 2-EHP-3-HOP-95% in laboratory experiments is that it is relatively easy to synthesize, and can be synthesized in high purity. Additionally, it is relatively stable and can be stored for long periods of time without degrading. However, there are some limitations to using 2-EHP-3-HOP-95% in laboratory experiments. It is not water soluble, which can make it difficult to use in certain experiments. Additionally, it can have toxic effects if used in high concentrations.
将来の方向性
There are a variety of potential future directions for research on 2-EHP-3-HOP-95%. One potential direction is to further study the biochemical and physiological effects of 2-EHP-3-HOP-95%. This could include studying the effects of different concentrations of 2-EHP-3-HOP-95% on acetylcholinesterase activity, as well as the effects of 2-EHP-3-HOP-95% on other physiological processes such as learning and memory. Additionally, there is potential to study the effects of 2-EHP-3-HOP-95% in combination with other drugs, as well as the potential for using 2-EHP-3-HOP-95% as a therapeutic agent. Finally, there is potential to further study the synthesis of 2-EHP-3-HOP-95%, including the development of new synthesis methods and the optimization of existing methods.
合成法
2-EHP-3-HOP-95% can be synthesized using a variety of methods, including the reaction of ethyl phenyl ketone and 3-hydroxy pyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product in 95% purity. Other methods of synthesis include the reaction of ethyl phenyl ketone and 3-hydroxy pyridine in the presence of an acid such as sulfuric acid or hydrochloric acid, or the reaction of ethyl phenyl ketone and 3-hydroxy pyridine in the presence of a Lewis acid such as aluminum chloride or boron trifluoride.
科学的研究の応用
2-EHP-3-HOP-95% has a variety of applications in scientific research. It has been used in organic synthesis to create a variety of compounds, such as 1-phenyl-2-ethyl-3-hydroxy-4-pyridin-5-one and 1-phenyl-2-ethyl-3-hydroxy-4-pyridin-5-yl acetate. It has also been used in biochemical research, such as in the study of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter acetylcholine. 2-EHP-3-HOP-95% has also been used in physiological research to study the effects of various drugs on the cardiovascular system.
特性
IUPAC Name |
2-(4-ethylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-10-5-7-11(8-6-10)13-12(15)4-3-9-14-13/h3-9,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDXTRGANWMJDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356938 |
Source


|
| Record name | 2-(4-ethylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)pyridin-3-ol | |
CAS RN |
30766-29-1 |
Source


|
| Record name | 2-(4-ethylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


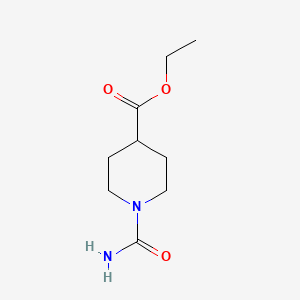

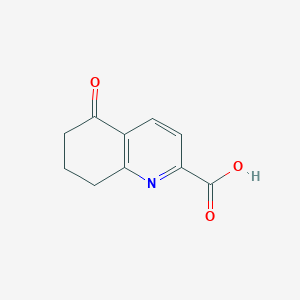
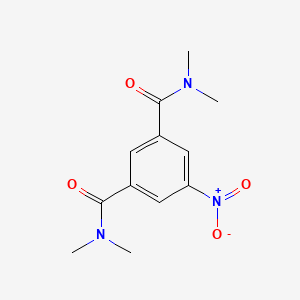

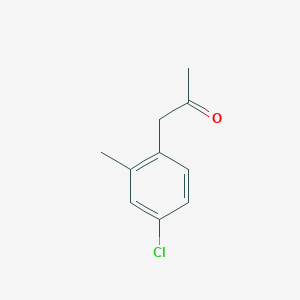

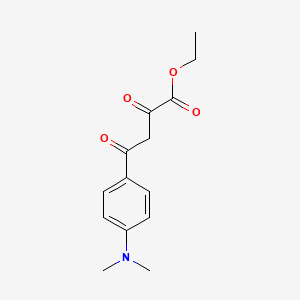
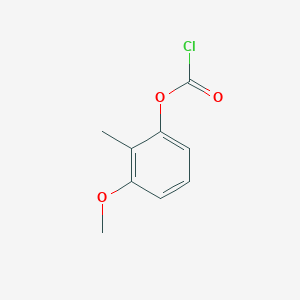
![2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid, 95%](/img/structure/B6358517.png)
![tert-Butyl 5-oxo-3,4,4a,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B6358522.png)
![[(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine, 95%](/img/structure/B6358528.png)
